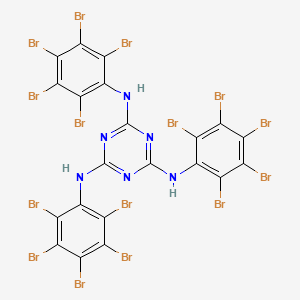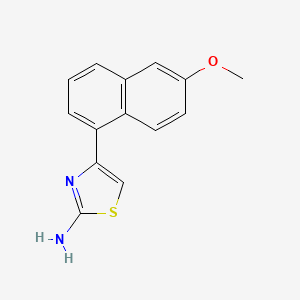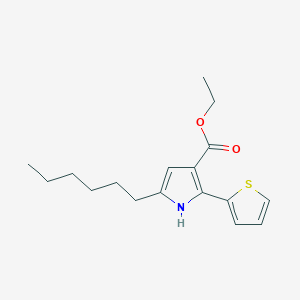
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a carboxylic acid ester group, a hexyl chain, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Thienyl Group:
Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Hexyl Chain Addition: The hexyl chain can be introduced through an alkylation reaction using hexyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxylic acid derivatives: Compounds with different alkyl or aryl substituents on the pyrrole ring.
Thienyl-substituted pyrroles: Compounds with variations in the position and type of thienyl substitution.
Ethyl esters of heterocyclic carboxylic acids: Compounds with different heterocyclic cores but similar ester functionalities.
Uniqueness
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester is unique due to its specific combination of a pyrrole ring, a thienyl group, a hexyl chain, and an ethyl ester. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
650616-17-4 |
|---|---|
Molecular Formula |
C17H23NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 5-hexyl-2-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H23NO2S/c1-3-5-6-7-9-13-12-14(17(19)20-4-2)16(18-13)15-10-8-11-21-15/h8,10-12,18H,3-7,9H2,1-2H3 |
InChI Key |
XFYLLOFOCQTCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(N1)C2=CC=CS2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




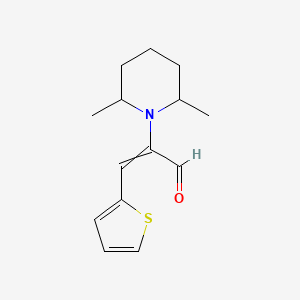
![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
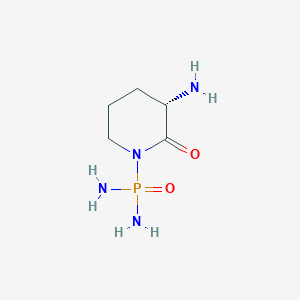

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
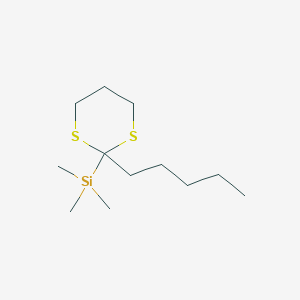

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
